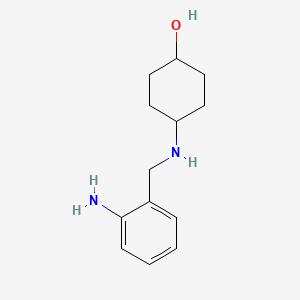

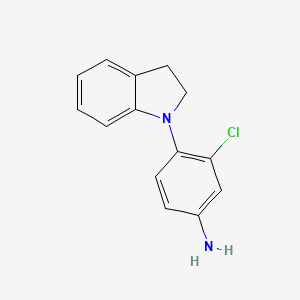

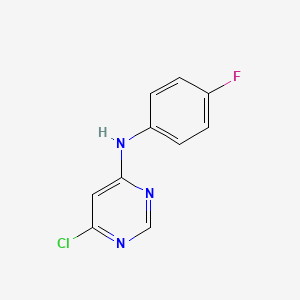

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine

Overview

Description

The compound "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities such as antimicrobial and anticancer properties . The methoxy groups in the compound suggest potential modifications to its solubility and bioavailability, which are important factors in drug design.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, which involved hydrogenation, reaction with an aldehyde, and dehydrogenation steps . Another synthesis method for a polycyclic imidazole analog involved oxidative intramolecular C–H amination . Although the exact synthesis route for "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of the imidazole ring, an ionizable aromatic compound, is known to improve pharmacokinetic characteristics . The substitution pattern on the imidazole ring, such as the positions of the methoxy groups, can significantly influence the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, imidazo[1,2-a]pyridines can rearrange to form different heterocyclic systems in the presence of triethylamine . The reactivity of the imidazole nitrogen atom is also a key feature, as it can participate in ring formation and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and ionization, are influenced by their molecular structure. The presence of methoxy groups can enhance the solubility of the compound . The imidazole ring itself is known for its aromaticity and ability to participate in hydrogen bonding, which can affect its interaction with biological molecules. The compound's optical properties, such as UV absorption and fluorescence, can also be of interest, especially for imaging or analytical purposes .

Scientific Research Applications

Crystal Structure and Surface Analysis

- The crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives were studied. These studies are crucial for understanding the molecular geometry and intermolecular interactions of similar compounds (Dhanalakshmi et al., 2018).

Corrosion Inhibition

- Research on imidazole derivatives, including those with methoxy groups, has shown their potential as corrosion inhibitors for metals. These compounds were found to be effective in preventing corrosion in acidic solutions, a property that can be leveraged in various industrial applications (Prashanth et al., 2021).

Synthesis and Rearrangements

- Studies have shown the synthesis and rearrangements of similar imidazole derivatives, highlighting the versatility of these compounds in forming various molecular structures. This research is significant in the field of synthetic chemistry (Khalafy et al., 2002).

Chemosensor Development

- Imidazole derivatives have been used in the development of chemosensors. For instance, a study on an imidazole derivative with a nitro group showed its potential as a colorimetric sensor for amines (Afandi et al., 2020).

Biological Studies

- Imidazole rings are known for their biological and pharmaceutical importance. Research on 1H-phenanthro[9,10-d]imidazole derivatives demonstrated their potential in antimicrobial and anticancer activities (Ramanathan, 2017).

Synthesis Techniques

- The one-pot synthesis of related imidazole derivatives has been described, showcasing efficient methods in creating these compounds for various uses, including pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

Drug Design

- Imidazol-2-amines and related compounds are considered important in drug design due to their pharmacophoric properties. They are used as templates for creating new drugs with potential therapeutic benefits (Ostrovskyi et al., 2011).

properties

IUPAC Name |

1-(2-methoxyethyl)-5-(3-methoxyphenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-17-7-6-16-12(9-15-13(16)14)10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXPZVVXNQUALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)

![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)